molecular formula C11H14N2O2 B7866864 (Cyclopropyl-pyridin-4-ylmethyl-amino)-acetic acid

(Cyclopropyl-pyridin-4-ylmethyl-amino)-acetic acid

Cat. No.: B7866864
M. Wt: 206.24 g/mol
InChI Key: LKOXPLSPAJZLSA-UHFFFAOYSA-N
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Description

(Cyclopropyl-pyridin-4-ylmethyl-amino)-acetic acid is an organic compound that features a cyclopropyl group attached to a pyridine ring, which is further connected to an amino-acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Cyclopropyl-pyridin-4-ylmethyl-amino)-acetic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of bases such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack .

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors might be employed to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: (Cyclopropyl-pyridin-4-ylmethyl-amino)-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridines, cyclopropyl derivatives, and amino acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(Cyclopropyl-pyridin-4-ylmethyl-amino)-acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (Cyclopropyl-pyridin-4-ylmethyl-amino)-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For example, it might inhibit voltage-gated potassium channels, resulting in prolonged action potentials and enhanced neurotransmitter release .

Comparison with Similar Compounds

Uniqueness: (Cyclopropyl-pyridin-4-ylmethyl-amino)-acetic acid is unique due to its combination of a cyclopropyl group with a pyridine ring and an amino-acetic acid moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[cyclopropyl(pyridin-4-ylmethyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-11(15)8-13(10-1-2-10)7-9-3-5-12-6-4-9/h3-6,10H,1-2,7-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOXPLSPAJZLSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC=NC=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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